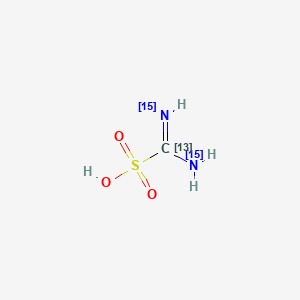
Ácido aminoiminometanosulfónico-15N2,13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
azanyl(azanylidene)(113C)methanesulfonic acid is an isotopically labeled compound with the molecular formula 13CH415N2O3S and a molecular weight of 127.1 . This compound is primarily used in biochemical research, particularly in proteomics, due to its unique chemical properties conferred by the presence of stable isotopes of nitrogen and carbon .
Aplicaciones Científicas De Investigación
azanyl(azanylidene)(113C)methanesulfonic acid has a wide range of applications in scientific research, including:
Biochemistry: Utilized in the synthesis of amino acids, peptides, and nucleotides for various biochemical studies.
Pharmaceutical Development: Employed in the development of pharmaceuticals and biologically active compounds due to its unique chemical properties.
Industrial Applications: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
Target of Action
Aminoiminomethanesulfonic Acid-15N2,13C primarily targets enzymes involved in proteomics research. These enzymes play crucial roles in protein synthesis, modification, and degradation, which are essential for maintaining cellular functions and homeostasis .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites. This binding can either inhibit or enhance the enzyme’s activity, depending on the specific enzyme and the context of the interaction. The resulting changes in enzyme activity can lead to alterations in protein processing and function .
Biochemical Pathways
Aminoiminomethanesulfonic Acid-15N2,13C affects several biochemical pathways, particularly those involved in protein metabolism. By modulating enzyme activity, the compound can influence pathways such as protein synthesis, folding, and degradation. These changes can have downstream effects on cellular processes like signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of Aminoiminomethanesulfonic Acid-15N2,13C, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy. The compound is absorbed into the bloodstream, distributed to target tissues, metabolized by liver enzymes, and eventually excreted through the kidneys. These properties determine the compound’s concentration in the body and its duration of action .
Result of Action
At the molecular level, the action of Aminoiminomethanesulfonic Acid-15N2,13C leads to changes in protein structure and function. These changes can affect cellular processes such as growth, differentiation, and response to stress. At the cellular level, the compound’s action can result in altered cell signaling, modified gene expression, and changes in cell behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Aminoiminomethanesulfonic Acid-15N2,13C. For instance, extreme pH levels or high temperatures can denature the compound, reducing its effectiveness. Additionally, interactions with other molecules in the cellular environment can modulate the compound’s activity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanyl(azanylidene)(113C)methanesulfonic acid typically involves the incorporation of stable isotopes into the molecule. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of 15N and 13C into the final product .
Industrial Production Methods
Industrial production methods for azanyl(azanylidene)(113C)methanesulfonic acid are not widely documented. The compound is generally produced in specialized laboratories equipped to handle isotopically labeled materials. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Análisis De Reacciones Químicas
Types of Reactions
azanyl(azanylidene)(113C)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amines or other reduced forms of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Aminoiminomethanesulfonic Acid: The non-isotopically labeled version of the compound.
Aminoiminomethanesulfonic Acid-15N2: Labeled with nitrogen isotopes only.
Aminoiminomethanesulfonic Acid-13C: Labeled with carbon isotopes only.
Uniqueness
azanyl(azanylidene)(113C)methanesulfonic acid is unique due to its dual isotopic labeling with both 15N and 13C. This dual labeling provides enhanced sensitivity and specificity in mass spectrometry-based analyses, making it a valuable tool for detailed biochemical and proteomic studies .
Propiedades
IUPAC Name |
azanyl(azanylidene)(113C)methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPRFYAPABFRPU-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=[15NH])([15NH2])S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)
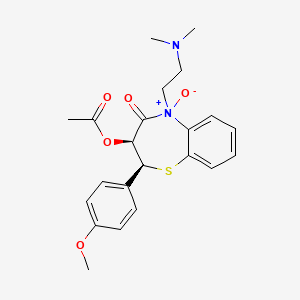


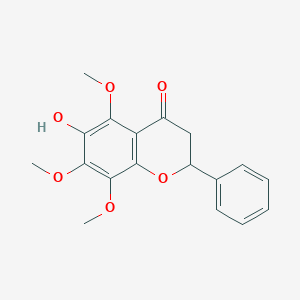
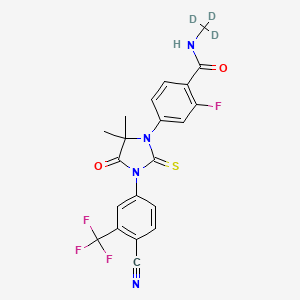
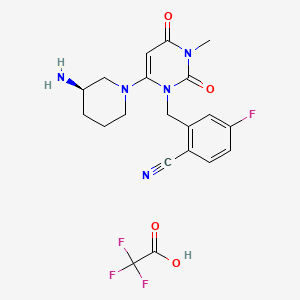

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

